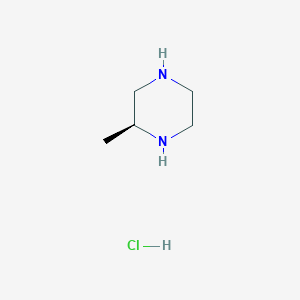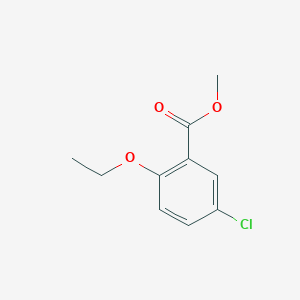
Methyl 5-chloro-2-ethoxybenzoate
Descripción general
Descripción
Methyl 5-chloro-2-ethoxybenzoate is a chemical compound with the CAS Number: 75230-37-4 . It has a molecular weight of 214.65 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 25 bonds . These include 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .It should be stored at a temperature between 2-8°C . The compound is shipped at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Methyl 2-chloro-5-(ethoxycarbonylamino) benzoate, related to Methyl 5-chloro-2-ethoxybenzoate, was used in the synthesis of Butafenacil, demonstrating its utility in creating novel chemical entities. This synthesis involved multiple steps including cyclization, methylation, hydrolysis, and acylation, highlighting the compound's versatility in chemical synthesis (Liu Ai-ju, 2015).
Metabolic Studies
- In metabolic studies, derivatives of this compound were used to understand the metabolism of mosapride, a gastroprokinetic agent. This highlights its role in understanding drug metabolism and the synthesis of complex compounds (S. Kato & T. Morie, 1996).
Organic Chemistry Research
- The compound has been involved in organic chemistry research, particularly in the optimization studies for the synthesis of crown ethers. This research contributes to the development of new materials and chemical processes (H. Gibson & D. Nagvekar, 1997).
Pharmaceutical Development
- This compound related compounds have been explored in pharmaceutical development, including their use in the synthesis of a new chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer (A. Kucerovy et al., 1997).
Environmental Chemistry
- Studies have utilized this compound derivatives to understand the chlorination of fulvic acid, a process relevant to environmental chemistry and the study of soil and water contaminants (V. Niedan, I. Pavasars & G. Oberg, 2000).
Antitumor and Antimicrobial Activities
- Derivatives of this compound have been isolated from marine endophytic fungi, showing potential in antitumor and antimicrobial activities. This indicates the compound's significance in the search for new bioactive substances (X. Xia et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-chloro-2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEUDBIRXMKEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




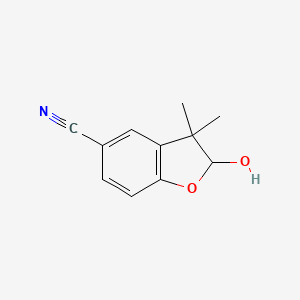




![1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine](/img/structure/B3282562.png)
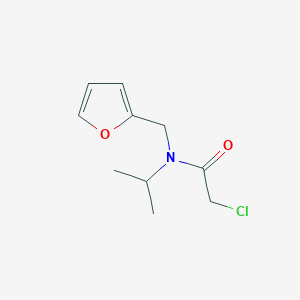
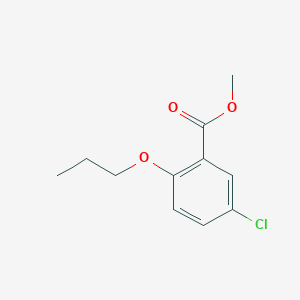
![2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile](/img/structure/B3282584.png)



